Ripk3-IN-1
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Overview
Description
RIPK3-IN-1 is a small molecule inhibitor that targets receptor-interacting protein kinase 3 (RIPK3). This kinase plays a crucial role in necroptosis, a form of programmed cell death distinct from apoptosis. Necroptosis is involved in various pathological conditions, including inflammatory diseases, neurodegenerative disorders, and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RIPK3-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes:
Formation of the core structure: This involves the use of specific starting materials and reagents to construct the basic skeleton of the molecule.
Functional group modifications: Introduction of various functional groups to improve the compound’s binding affinity and selectivity for RIPK3.
Purification and characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions to ensure high yield and purity. Key steps include:
Optimization of reaction parameters: Temperature, pressure, and solvent conditions are optimized for large-scale production.
Use of industrial-grade reagents: Ensuring the availability of high-purity reagents in bulk quantities.
Quality control: Implementing stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
RIPK3-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, acetonitrile.
Catalysts: Palladium on carbon, platinum oxide
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of an alcohol group in this compound may yield a ketone or aldehyde, while reduction of a nitro group may yield an amine .
Scientific Research Applications
RIPK3-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of RIPK3 in various chemical reactions and pathways.
Biology: Employed in cell culture studies to investigate the mechanisms of necroptosis and its regulation.
Medicine: Explored as a potential therapeutic agent for treating diseases associated with dysregulated necroptosis, such as inflammatory diseases and cancer.
Industry: Utilized in the development of new drugs targeting necroptosis-related pathways .
Mechanism of Action
RIPK3-IN-1 exerts its effects by inhibiting the kinase activity of RIPK3. This inhibition prevents the phosphorylation of downstream targets, such as mixed lineage kinase domain-like pseudokinase (MLKL), thereby blocking the necroptosis pathway. The compound binds to the ATP-binding site of RIPK3, stabilizing it in an inactive conformation .
Comparison with Similar Compounds
Similar Compounds
Necrostatin-1: Another inhibitor of necroptosis that targets RIPK1, a kinase upstream of RIPK3.
GSK’157: A selective inhibitor of RIPK1 that also shows activity against RIPK3.
UAMC-3861: A novel inhibitor with high selectivity for RIPK1 over RIPK3 .
Uniqueness of RIPK3-IN-1
This compound is unique in its high selectivity and potency for RIPK3 compared to other inhibitors. This specificity allows for more precise modulation of the necroptosis pathway, making it a valuable tool for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[4-[2-(cyclopropanecarbonylamino)pyridin-4-yl]oxy-2,3-dimethylphenyl]-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25FN4O4/c1-17-18(2)25(38-22-13-14-31-26(16-22)33-27(35)19-5-6-19)12-11-24(17)32-28(36)23-4-3-15-34(29(23)37)21-9-7-20(30)8-10-21/h3-4,7-16,19H,5-6H2,1-2H3,(H,32,36)(H,31,33,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PETCZXAONWLUFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC2=CC(=NC=C2)NC(=O)C3CC3)NC(=O)C4=CC=CN(C4=O)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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